1-[(2,5-Dimethylphenyl)sulfonyl]azepane
Description
1-[(2,5-Dimethylphenyl)sulfonyl]azepane is a sulfonamide derivative featuring a seven-membered azepane ring substituted with a 2,5-dimethylphenylsulfonyl group. The compound’s molecular formula is hypothesized to be C₁₄H₂₁NO₂S (molecular weight ≈267.40), differing from close analogs by substituent positions and ring size.
Properties
Molecular Formula |
C14H21NO2S |
|---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO2S/c1-12-7-8-13(2)14(11-12)18(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
RLCDKVZSIXIEJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCCC2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfonyl]azepane (CAS 17721-45-8)
Key Differences :
- Substituent Position : The phenyl group in this analog is substituted with a single methyl group at the para (4-) position, whereas the target compound has two methyl groups at the ortho (2-) and meta (5-) positions.
- Molecular Weight: The molecular weight of the 4-methyl analog is 253.36 (C₁₃H₁₉NO₂S), slightly lower due to fewer methyl groups .
- Synthesis : Evidence highlights 18 articles detailing synthetic routes for the 4-methyl derivative, suggesting well-established protocols. The target compound’s synthesis would likely require modified starting materials (e.g., 2,5-dimethylbenzenesulfonyl chloride) and could face steric challenges due to the bulkier substituents .
1-(2,5-Dimethylphenyl)piperazine (CAS 1013-25-8)
Key Differences :
- Ring Structure: Piperazine is a six-membered diamine ring, while azepane is a seven-membered monoamine ring.
- Functional Groups : The target compound includes a sulfonyl group (-SO₂-), absent in this piperazine derivative.
- Molecular Weight : The piperazine analog has a molecular weight of 190.28 (C₁₂H₁₈N₂), significantly lower due to the lack of sulfonyl and additional methyl groups .
Herbicidal Sulfonamide Derivatives (e.g., UBIS-734)
mentions UBIS-734 (2-[1-(2,5-dimethylphenyl)ethyl]sulfonyl]pyridine-N-oxide), a herbicidal compound with a 2,5-dimethylphenyl group.
- Structural Contrast : UBIS-734 features a pyridine-N-oxide scaffold and an ethylsulfonyl linker, unlike the azepane-based target compound.
Research Implications and Gaps
- Synthetic Challenges : The target compound’s synthesis may require optimization to accommodate steric hindrance from the 2,5-dimethylphenyl group.
- Biological Potential: Analogs like UBIS-734 and aryl sulfonamides suggest possible applications in herbicides or pharmaceuticals, but direct studies are needed.
- Physicochemical Properties : The 2,5-dimethyl substitution likely reduces solubility compared to the 4-methyl analog, impacting formulation strategies.
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